1-methyl-1H-imidazole-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

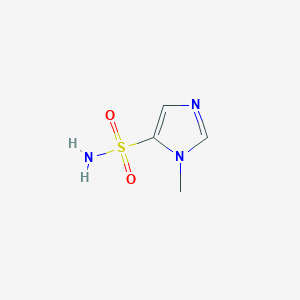

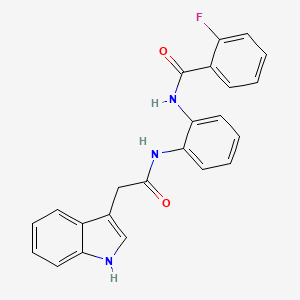

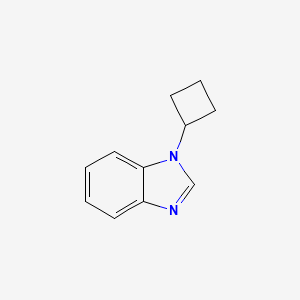

“1-methyl-1H-imidazole-5-sulfonamide” is a chemical compound with the molecular formula C4H7N3O2S . It belongs to the class of organic compounds known as N-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 .

Synthesis Analysis

The synthesis of imidazoles has been a subject of interest in recent years . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

Molecular Structure Analysis

The molecular weight of “1-methyl-1H-imidazole-5-sulfonamide” is 161.18 . The InChI code for this compound is 1S/C4H7N3O2S/c1-7-3-6-2-4 (7)10 (5,8)9/h2-3H,1H3, (H2,5,8,9) .

Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Physical And Chemical Properties Analysis

The boiling point of “1-methyl-1H-imidazole-5-sulfonamide” is predicted to be 457.0±37.0 °C . Its density is predicted to be 1.61±0.1 g/cm3 . The pKa value is predicted to be 9.93±0.60 .

Scientific Research Applications

Pharmaceuticals

1-Methyl-1H-imidazole-5-sulfonamide: is a derivative of imidazole, which is a critical heterocyclic structure in medicinal chemistry. Imidazole derivatives are known for their broad range of biological activities and are integral to the development of new drugs . They exhibit various pharmacological actions such as antibacterial, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties. The sulfonamide group in these compounds often enhances their antimicrobial efficacy, making them potent candidates for drug development .

Agrochemicals

In the agrochemical industry, imidazole derivatives play a significant role as they act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents . The introduction of the sulfonamide group can potentially lead to the development of novel agrochemicals with improved efficacy and safety profiles.

Solar Cells

Imidazole-based compounds have been researched for their potential applications in solar cells. They are investigated as dyes and functional materials due to their ability to participate in light absorption and electron transfer processes, which are crucial for the efficiency of solar cells .

Functional Materials

The versatility of imidazole derivatives extends to the field of functional materials. These compounds can be used to create advanced materials with specific properties, such as enhanced conductivity or tailored optical characteristics. The sulfonamide group can contribute to the material’s solubility and stability, making it suitable for various industrial applications .

Catalysis

Imidazole derivatives, including those with sulfonamide groups, are utilized in catalysis. They serve as ligands and organocatalysts, facilitating a wide range of chemical reactions. Their ability to stabilize transition states and activate substrates makes them valuable in developing new synthetic methodologies .

Optical Applications

The imidazole ring system is a component of many dyes and pigments used in optical applications. Its derivatives can be engineered to absorb and emit light at specific wavelengths, which is beneficial for creating displays, sensors, and other optical devices .

Safety and Hazards

The compound is classified as a skin irritant and can cause serious eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of skin contact, immediate washing with plenty of soap and water is recommended .

Mechanism of Action

Target of Action

1-Methyl-1H-imidazole-5-sulfonamide is a compound that belongs to the class of heterocyclic compounds known as imidazoles It’s known that imidazole derivatives exhibit a broad range of chemical and biological properties and are key components in various functional molecules .

Mode of Action

It’s known that imidazole derivatives interact with various biological targets, leading to a wide range of effects . Sulfonamide-based indole analogs, which 1-Methyl-1H-imidazole-5-sulfonamide is a part of, have been reported to exhibit strong antimicrobial actions .

Biochemical Pathways

It’s known that imidazole derivatives can affect a variety of biochemical pathways due to their broad range of chemical and biological properties .

Pharmacokinetics

It’s known that imidazole derivatives are highly soluble in water and other polar solvents, which can influence their bioavailability .

Result of Action

It’s known that imidazole derivatives can exhibit a variety of biological activities such as antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .

Action Environment

It’s known that the properties of imidazole derivatives can be influenced by various factors, including the presence of other functional groups and the conditions under which they are synthesized .

properties

IUPAC Name |

3-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S/c1-7-3-6-2-4(7)10(5,8)9/h2-3H,1H3,(H2,5,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCDEDAWEGQBPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide](/img/structure/B2608953.png)

![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2608955.png)

![Ethyl 3-(4-chlorophenyl)-5-(2,4-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2608959.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-bromo-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2608960.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2608962.png)

![ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2608972.png)